Cas no 1807152-03-9 (3-Bromo-2-nitro-6-(trifluoromethylthio)toluene)

3-Bromo-2-nitro-6-(trifluoromethylthio)toluene 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene
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- インチ: 1S/C8H5BrF3NO2S/c1-4-6(16-8(10,11)12)3-2-5(9)7(4)13(14)15/h2-3H,1H3
- InChIKey: TXWBXZHJLIEQGD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C)C=1[N+](=O)[O-])SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 71.1
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017532-1g |
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene |
1807152-03-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-Bromo-2-nitro-6-(trifluoromethylthio)tolueneに関する追加情報
Chemical Profile of 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene (CAS No. 1807152-03-9)
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene (CAS No. 1807152-03-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of aromatic heterocycles, characterized by the presence of bromine, nitro, and trifluoromethylthio substituents on a toluene backbone. Such structural motifs are highly valued in medicinal chemistry for their ability to modulate biological activity through various mechanisms.
The bromine atom in this molecule serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex drug molecules. The nitro group introduces a strong electron-withdrawing effect, influencing the electronic properties of the aromatic ring and enabling selective transformations, such as reduction to an amine or diazotization for further derivatization. Additionally, the trifluoromethylthio (SF₃) group is a key pharmacophore known for its ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity—a critical factor in drug design.
In recent years, the demand for 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene has surged due to its utility as an intermediate in the synthesis of novel therapeutic agents. For instance, researchers have leveraged this compound to develop inhibitors targeting enzyme families involved in cancer metabolism. A notable study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this scaffold exhibit potent activity against mutated forms of the KRAS G12C protein, a challenging therapeutic target in oncology. The combination of the bromine, nitro, and trifluoromethylthio groups allows for precise tuning of the molecule’s pharmacokinetic properties, making it an attractive starting point for structure-activity relationship (SAR) studies.
The trifluoromethylthio moiety, in particular, has been extensively studied for its role in enhancing binding interactions at biological targets. This group disrupts hydrogen bonding while simultaneously increasing electron density at specific positions on the aromatic ring, leading to improved binding affinities and selectivity. In parallel, computational studies using molecular modeling techniques have revealed that the presence of these substituents can significantly alter the conformational landscape of drug candidates, influencing their interaction with biological macromolecules. Such insights have guided synthetic strategies aimed at optimizing lead compounds derived from 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene.
Moreover, advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for this compound. Recent innovations in catalytic methods have enabled the efficient preparation of 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene with minimal waste generation. For example, palladium-catalyzed cross-coupling reactions under mild conditions have been optimized to produce high yields of this intermediate without compromising purity. Such environmentally conscious approaches align with global efforts to reduce the ecological footprint of chemical synthesis while maintaining high standards of quality control.
The versatility of 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene extends beyond pharmaceutical applications into agrochemical research. Its structural framework is conducive to designing molecules with herbicidal or fungicidal properties. A recent publication in *Pest Management Science* highlighted how derivatives of this compound exhibit promising activity against resistant strains of weeds by interfering with essential plant metabolic pathways. The interplay between electronic effects and steric hindrance imposed by the substituents allows for fine-tuning of biological activity across different species—a crucial consideration in crop protection strategies.
As interest in fluorinated compounds continues to grow, so does the importance of reliable suppliers capable of delivering high-purity forms of 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene on demand. Manufacturers specializing in fine chemicals have invested heavily in advanced purification technologies to meet the stringent requirements of research institutions and pharmaceutical companies. Techniques such as column chromatography combined with high-performance liquid chromatography (HPLC) ensure that impurities are minimized, allowing researchers to focus on downstream applications without compromising experimental integrity.
In conclusion,3-Bromo-2-nitro-6-(trifluoromethylthio)toluene (CAS No. 1807152-03-9) represents a valuable building block for synthetic chemists working on next-generation therapeutics and crop protection agents. Its unique combination of functional groups offers unparalleled flexibility for molecular design, while recent advances in synthetic methodology and computational modeling continue to expand its utility across multiple disciplines. As research progresses, this compound is poised to play an increasingly pivotal role in addressing complex challenges in medicine and agriculture.
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